Synthetic Yield via Pinner Reaction
In the preparation of ethyl 2-isopropoxy-4-methoxybenzimidate hydrochloride from 2-isopropoxy-4-methoxybenzonitrile, a two-stage HCl gas treatment in ethanol at −10 °C followed by room temperature stirring for a total of 14 days afforded the product as a white solid with an isolated yield of 99% (17.5 g from 13.2 g of nitrile) [1]. In contrast, the patent literature reports a 57% yield for the synthesis of the less substituted analog, ethyl 2,4-dimethoxy-benzimidate hydrochloride, under presumably similar reaction conditions, highlighting a significant difference in synthetic efficiency attributable to the substitution pattern [2].
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 99% isolated yield |
| Comparator Or Baseline | Ethyl 2,4-dimethoxy-benzimidate hydrochloride: 57% yield |
| Quantified Difference | +42% absolute yield increase |
| Conditions | Pinner reaction: HCl (g) in EtOH, −10 °C then rt, 14 d total reaction time |
Why This Matters
The high yield directly reduces the cost of goods for downstream research and development by maximizing the conversion of valuable nitrile starting material.
- [1] US6734302B2. Cis-imidazolines. Google Patents, 2004. View Source
- [2] US6734302B2. Cis-imidazolines. Google Patents, 2004. View Source
